
Ethyl (chloromethyl)(propyl)phosphinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (chloromethyl)(propyl)phosphinate is an organophosphorus compound characterized by the presence of ethyl, chloromethyl, and propyl groups attached to a phosphinate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ethyl (chloromethyl)(propyl)phosphinate typically involves the reaction of chloromethylphosphonic dichloride with propyl alcohol and ethyl alcohol under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain the desired product specifications.
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl (chloromethyl)(propyl)phosphinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphinate group to phosphine.
Substitution: Nucleophilic substitution reactions can replace the chloromethyl group with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium azide or thiols are employed under mild conditions.
Major Products Formed:
Oxidation: Phosphine oxides.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphinates depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl (chloromethyl)(propyl)phosphinate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of flame retardants, plasticizers, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of ethyl (chloromethyl)(propyl)phosphinate involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with active site residues, leading to inhibition of enzyme activity. The pathways involved may include disruption of metabolic processes and interference with signal transduction pathways.
Comparaison Avec Des Composés Similaires
- Ethyl (methyl)(propyl)phosphinate
- Ethyl (chloromethyl)(butyl)phosphinate
- Methyl (chloromethyl)(propyl)phosphinate
Comparison: this compound is unique due to the presence of the chloromethyl group, which imparts distinct reactivity compared to its analogs. This uniqueness makes it valuable for specific applications where selective reactivity is required.
Propriétés
Formule moléculaire |
C6H14ClO2P |
|---|---|
Poids moléculaire |
184.60 g/mol |
Nom IUPAC |
1-[chloromethyl(ethoxy)phosphoryl]propane |
InChI |
InChI=1S/C6H14ClO2P/c1-3-5-10(8,6-7)9-4-2/h3-6H2,1-2H3 |
Clé InChI |
OLYGOCROOHBHRM-UHFFFAOYSA-N |
SMILES canonique |
CCCP(=O)(CCl)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


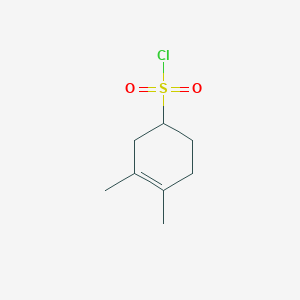
![2-[(2S,4S)-4-Fluoro-2-[(methylamino)methyl]pyrrolidin-1-yl]acetamide hydrochloride](/img/structure/B13243370.png)
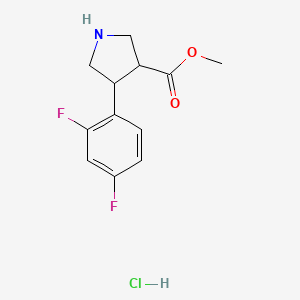
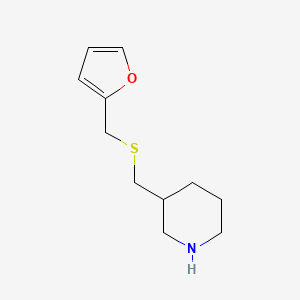
![3-{[(1,3-Dihydroxypropan-2-yl)amino]methyl}benzonitrile](/img/structure/B13243395.png)
![3-[(Azetidin-3-yl)methyl]-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B13243400.png)
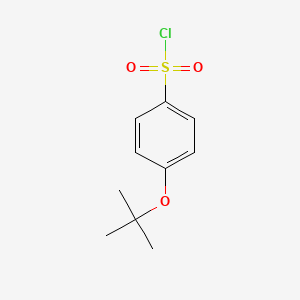
![2-{[(1-Methoxypropan-2-YL)amino]methyl}phenol](/img/structure/B13243403.png)

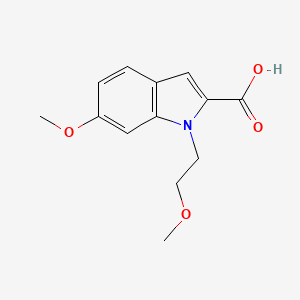
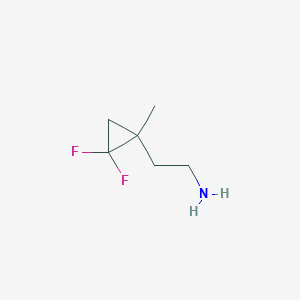
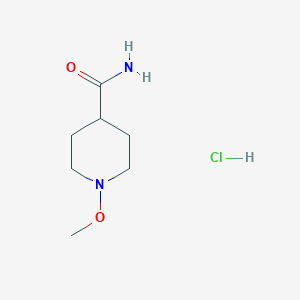
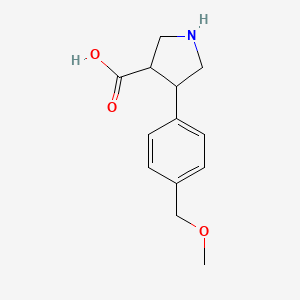
amine](/img/structure/B13243441.png)
